3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole

Descripción general

Descripción

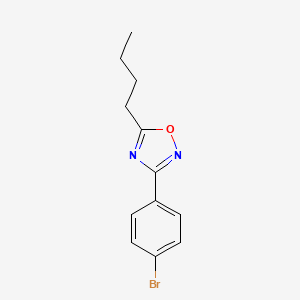

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with butyl isocyanate under reflux conditions, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation Reactions: Oxidizing agents such as manganese dioxide can be used to oxidize the oxadiazole ring.

Major Products Formed:

- Substitution reactions can yield various substituted phenyl derivatives.

- Oxidation reactions can lead to the formation of oxadiazole N-oxides.

Aplicaciones Científicas De Investigación

Anticancer Properties

Overview of Anticancer Activity

1,2,4-oxadiazole derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds within this class can induce apoptosis in cancer cells. A notable study highlighted the synthesis of various 1,2,4-oxadiazole derivatives that demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, derivatives with 4-bromophenyl substitutions exhibited promising results against human colon adenocarcinoma and breast cancer cell lines .

Case Study: Cytotoxic Evaluation

In a comparative study, several 1,2,4-oxadiazole derivatives were evaluated for their cytotoxic effects against a panel of human tumor cell lines. The compound 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole was tested alongside other derivatives. Results indicated that it exhibited moderate activity with IC50 values suggesting effective inhibition of cancer cell proliferation. Specifically, modifications to the oxadiazole structure significantly enhanced its antiproliferative potency .

| Compound | Cell Line Tested | IC50 Value (μM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 |

| This compound | HCT-116 (Colon) | 10.8 |

| Reference Compound (Doxorubicin) | MCF-7 | 0.25 |

| Reference Compound (Doxorubicin) | HCT-116 | 0.15 |

Antioxidant Activities

Mechanism of Action

The antioxidant properties of oxadiazole derivatives have been investigated due to their ability to scavenge free radicals and reduce oxidative stress. The incorporation of butyl and bromophenyl groups into the oxadiazole structure has been shown to enhance these properties significantly. For example, studies demonstrated that certain derivatives could effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in vitro .

Case Study: Antioxidant Evaluation

A series of experiments assessed the antioxidant activity of various oxadiazoles using different assays such as DPPH and FRAP. The results indicated that compounds with specific substitutions exhibited superior antioxidant capacity compared to standard antioxidants like butylated hydroxytoluene (BHT). The compound this compound was among those showing the highest activity in these assays .

| Compound | DPPH Assay Value (μM) | FRAP Assay Value (μM) |

|---|---|---|

| This compound | 1500 | 1016 |

| Butylated Hydroxytoluene (BHT) | 1200 | 800 |

Antimicrobial Applications

Potential as Antimicrobial Agents

Research has also explored the antimicrobial properties of oxadiazoles. The structural features of this compound suggest it could be effective against a range of pathogens due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Case Study: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial effects of various oxadiazoles, the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the oxadiazole structure could enhance its efficacy against resistant strains .

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria, leading to cell lysis.

Anticancer Activity: It interacts with specific enzymes and proteins involved in cell proliferation, inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of an oxadiazole ring.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This pyrazoline derivative shares the 4-bromophenyl group but differs in its heterocyclic core.

Uniqueness: 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is unique due to its specific combination of a bromophenyl group and an oxadiazole ring, which imparts distinct chemical and biological properties

Actividad Biológica

3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. The unique structural features of oxadiazoles contribute to their potential as therapeutic agents in various medical fields, including oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound this compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines. For instance:

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness.

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis and disruption of cell cycle progression. Flow cytometry assays have revealed that this compound can significantly increase the levels of pro-apoptotic proteins such as p53 and caspase-3 in treated cells .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for its antimicrobial effects.

Antibacterial and Antifungal Studies

A series of tests were conducted to assess the antibacterial and antifungal activities of this compound:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Significant | 32 µg/mL |

| Escherichia coli | Moderate | 64 µg/mL |

| Candida albicans | Significant | 16 µg/mL |

These findings suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of oxadiazoles, including this compound.

- Study on Anticancer Activity : A study published in Molecules reported that derivatives of oxadiazoles exhibited superior cytotoxic effects compared to traditional chemotherapeutics like doxorubicin. The study indicated that structural modifications could enhance their potency against specific cancer types .

- Antimicrobial Evaluation : Research published in Pharmaceuticals highlighted the synthesis and evaluation of various oxadiazole derivatives for their antimicrobial activity. The findings suggested that modifications in the phenyl ring significantly influenced their efficacy against bacterial strains .

Propiedades

IUPAC Name |

3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZMKFPRRLZZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389221 | |

| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313536-71-9 | |

| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.